TGR5 Activation Potency Compared to Bile Acids and the Analog ZY403
WB403 exhibits moderate TGR5 activation (EC50 = 5.5 μM) in a CRE-luciferase reporter assay, which is comparable to endogenous bile acids such as chenodeoxycholic acid (CDCA, EC50 = 4.43 μM) and cholic acid (CA, EC50 = 7.72 μM), but approximately 4.2-fold less potent than the screen-hit comparator ZY403 (EC50 = 1.3 μM) [1]. Despite lower TGR5 potency, WB403 paradoxically demonstrates superior GLP-1 stimulation in NCI-H716 cells and primary enterocytes [2].
| Evidence Dimension | hTGR5 activation (CRE-luciferase reporter) |
|---|---|
| Target Compound Data | WB403 EC50 = 5.5 μM |
| Comparator Or Baseline | ZY403 EC50 = 1.3 μM; CDCA EC50 = 4.43 μM; CA EC50 = 7.72 μM |
| Quantified Difference | WB403 is 4.2-fold less potent than ZY403; equipotent to CDCA and CA |
| Conditions | HEK293T cells transfected with pCRE-luc, pTGR5, and pRenilla; luciferase activity measured after compound treatment |
Why This Matters
This moderate potency profile, combined with the absence of gallbladder toxicity, defines WB403's unique therapeutic window relative to more potent but toxic TGR5 agonists.
- [1] Zheng, C., Zhou, W., Wang, T., You, P., Zhao, Y., Yang, Y., ... & Liu, M. (2015). A novel TGR5 activator WB403 promotes GLP-1 secretion and preserves pancreatic β-cells in type 2 diabetic mice. PLoS ONE, 10(7), e0134051. Figure 1C and Discussion. View Source
- [2] Zheng, C., Zhou, W., Wang, T., You, P., Zhao, Y., Yang, Y., ... & Liu, M. (2015). A novel TGR5 activator WB403 promotes GLP-1 secretion and preserves pancreatic β-cells in type 2 diabetic mice. PLoS ONE, 10(7), e0134051. Figure 1F and 1G. View Source
